![molecular formula C18H17ClN2O2 B14292559 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one CAS No. 114865-29-1](/img/structure/B14292559.png)
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group, a hydroxypropylamino group, and a phenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4-phenylquinolin-2(1H)-one with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline core or the substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-chloropyridazine: Shares the chloro and amino functional groups but has a different core structure.
6-Chloropyridin-3-amine: Similar chloro substitution but lacks the quinoline core and hydroxypropylamino group.
Uniqueness
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one stands out due to its unique combination of functional groups and the quinoline core
Propriétés
Numéro CAS |
114865-29-1 |
|---|---|
Formule moléculaire |
C18H17ClN2O2 |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
6-chloro-3-(2-hydroxypropylamino)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(22)10-20-17-16(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)21-18(17)23/h2-9,11,20,22H,10H2,1H3,(H,21,23) |
Clé InChI |
UEPLOVZMJNPFBA-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
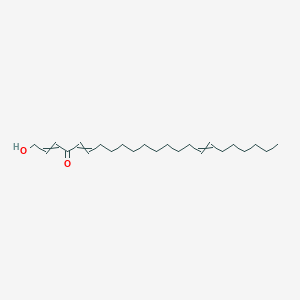
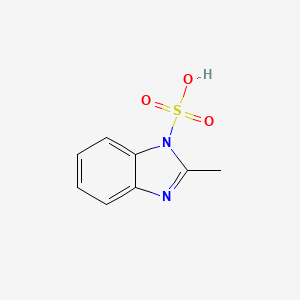
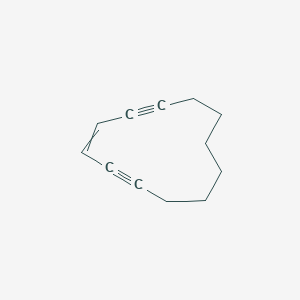



![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
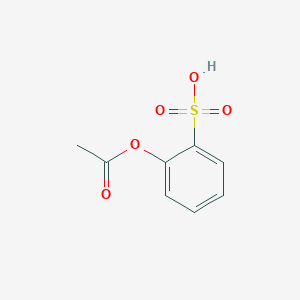
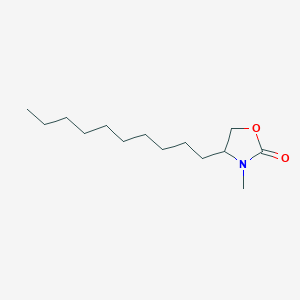
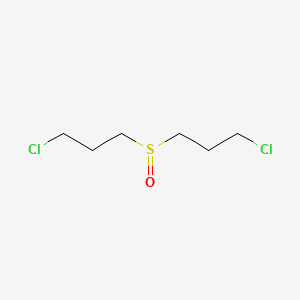

![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
